Moxilubant

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Moxilubant is a small molecule antagonist that has been recently developed to target the melanocortin-4 receptor (MC4R). MC4R is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It is involved in the regulation of energy homeostasis, appetite, and body weight. This compound has shown promising results in preclinical studies and is being considered as a potential therapeutic option for obesity and other metabolic disorders.

Mechanism of Action

The mechanism of action of moxilubant involves the inhibition of this compound signaling. This compound is activated by the binding of its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), which leads to the activation of downstream signaling pathways that regulate energy homeostasis. This compound binds to this compound and prevents the binding of α-MSH, thereby inhibiting the downstream signaling pathways.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. It reduces food intake and body weight by decreasing appetite and increasing energy expenditure. It also improves glucose homeostasis and insulin sensitivity by enhancing insulin signaling in peripheral tissues. This compound has been shown to have minimal effects on blood pressure and heart rate, indicating that it is unlikely to cause cardiovascular side effects.

Advantages and Limitations for Lab Experiments

Moxilubant has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high degree of selectivity for this compound and does not interact with other receptors or enzymes. It has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, this compound has some limitations for lab experiments. It is not suitable for use in certain animal models that do not express this compound, such as mice lacking the receptor. It also has a limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the development and application of moxilubant. One potential application is in the treatment of obesity and other metabolic disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans. Another potential application is in the study of the role of this compound in other physiological processes, such as inflammation and pain. This compound could also be used as a tool to study the molecular mechanisms of this compound signaling and to identify novel therapeutic targets for metabolic disorders.

Synthesis Methods

Moxilubant is synthesized using a multi-step process that involves the use of various chemical reagents and intermediates. The synthesis starts with the preparation of the key intermediate, which is then subjected to further reactions to obtain the final product. The exact details of the synthesis method are proprietary and have not been disclosed.

Scientific Research Applications

Moxilubant has been extensively studied in preclinical models to evaluate its efficacy and safety. In vitro studies have shown that it selectively inhibits this compound without affecting other melanocortin receptors. In vivo studies in rodents have demonstrated that it reduces food intake, body weight, and adiposity. It has also been shown to improve glucose homeostasis and insulin sensitivity.

properties

CAS RN |

146978-48-5 |

|---|---|

Molecular Formula |

C26H37N3O4 |

Molecular Weight |

455.6 g/mol |

IUPAC Name |

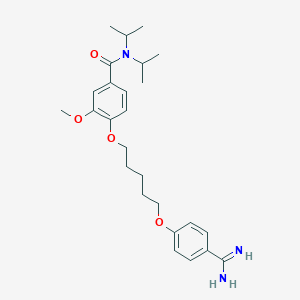

4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C26H37N3O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28) |

InChI Key |

VAYJLOGCWOXMAS-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC |

Other CAS RN |

146978-48-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)

![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)